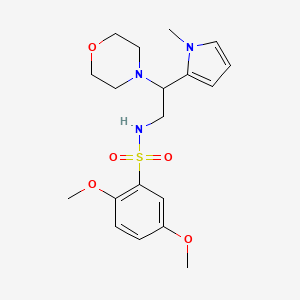

2,5-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5S/c1-21-8-4-5-16(21)17(22-9-11-27-12-10-22)14-20-28(23,24)19-13-15(25-2)6-7-18(19)26-3/h4-8,13,17,20H,9-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYIYWZKDRILJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the benzenesulfonamide core: This can be achieved by sulfonation of a suitable benzene derivative followed by amination.

Introduction of methoxy groups: Methoxylation reactions are performed using methanol and a suitable catalyst.

Attachment of the morpholinoethyl side chain: This involves the reaction of the intermediate with morpholine and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or morpholino groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives.

Scientific Research Applications

2,5-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Sulfonamide Derivatives with Pyrrole Substitutions

Example Compound : N-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide (CAS 694478-34-7)

| Property | Target Compound | N-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide |

|---|---|---|

| Molecular Formula | C₁₉H₂₇N₃O₅S | C₁₃H₁₆N₂O₂S |

| Molecular Weight | 409.50 g/mol | 264.34 g/mol |

| Key Substituents | 2,5-Dimethoxy, morpholinoethyl | 2,5-Dimethyl, 4-methylbenzene |

| Pharmacological Implications | Higher lipophilicity due to methoxy groups; potential CNS activity | Simpler structure; likely lower receptor affinity |

Key Differences :

Morpholinoethyl-Containing Psychoactive Compounds

Example Compounds :

UR-12 (7-Methoxy-1-(2-morpholinoethyl)-N-1,3,3-2-yl)-1H-indole-3-carboxamide)

Methoxetamine (2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone)

| Property | Target Compound | UR-12 | Methoxetamine |

|---|---|---|---|

| Core Structure | Benzenesulfonamide | Indole carboxamide | Cyclohexanone (ketamine analog) |

| Key Substituents | Morpholinoethyl, dimethoxy | Morpholinoethyl, methoxy | Methoxyphenyl, ethylamino |

| Molecular Weight | 409.50 g/mol | 369.46 g/mol | 219.28 g/mol |

| Legal Status (SA, 2018) | Not listed | 12.5 kg or 100 DDUs | 2 kg or 100 DDUs |

Key Differences :

- UR-12 shares the morpholinoethyl group but lacks the sulfonamide moiety, instead featuring an indole carboxamide core. This structural difference may result in divergent receptor interactions (e.g., cannabinoid vs. NMDA receptor modulation) .

- Methoxetamine’s methoxyphenyl group parallels the target compound’s dimethoxybenzene, but its cyclohexanone backbone suggests distinct pharmacokinetics (e.g., rapid onset vs. prolonged duration).

Methoxy-Substituted Controlled Substances

Example Compound: RCS-4 (4-Methoxyphenyl(1-butyl-1H-indol-3-yl)-methanone)

| Property | Target Compound | RCS-4 |

|---|---|---|

| Core Structure | Benzenesulfonamide | Indole methanone |

| Methoxy Position | 2,5-Dimethoxybenzene | 4-Methoxyphenyl |

| Molecular Weight | 409.50 g/mol | 337.44 g/mol |

| Legal Status (SA, 2018) | Not listed | 12.5 kg or 100 DDUs |

Key Differences :

- The dimethoxy configuration in the target compound may enhance receptor binding avidity compared to RCS-4’s single methoxy group.

- RCS-4’s indole methanone structure is associated with cannabinoid receptor activity, whereas the target compound’s sulfonamide group could favor serotonergic or sigma receptor interactions.

Research Implications and Gaps

- Synthetic Challenges: The compound’s complexity (e.g., stereochemistry at the morpholinoethyl-pyrrole junction) may require advanced crystallographic tools like SHELXL or ORTEP-3 for precise structural validation .

Biological Activity

2,5-Dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide is a compound that combines a sulfonamide moiety with a morpholinoethyl group and a pyrrole derivative. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C16H22N2O4S

- Molecular Weight : 342.42 g/mol

-

Chemical Structure :

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. A study exploring various benzenesulfonamides highlighted their effectiveness against a range of bacterial strains, suggesting that the sulfonamide group in this compound may confer similar properties .

Anticancer Properties

The structural components of this compound suggest potential anticancer activity. Compounds with similar morpholino and pyrrole substituents have demonstrated cytotoxic effects against cancer cell lines in vitro. For instance, derivatives of pyrrole have been shown to induce apoptosis in various cancer types, which may be applicable to this compound .

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells |

Neuropharmacological Effects

The presence of the pyrrole moiety suggests possible neuropharmacological effects. Pyrrole derivatives have been studied for their neuroprotective properties and potential to modulate neurotransmitter systems. This could indicate that the compound may influence cognitive functions or provide neuroprotection against neurodegenerative diseases .

Case Study 1: Antibacterial Efficacy

In a controlled study, a synthesized analog of the compound was tested against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antibacterial activity attributed to the sulfonamide group .

Case Study 2: Cytotoxicity Against Cancer Cells

A recent investigation into the cytotoxic effects of related pyrrole derivatives on human breast cancer cell lines revealed that compounds with similar structures induced cell death at concentrations ranging from 10 to 30 µM. The mechanism was primarily through the activation of caspase pathways, leading to apoptosis .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2,5-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide, and how are intermediates stabilized?

- Methodological Answer: Synthesis typically involves sulfonylation of the benzenesulfonyl chloride intermediate with a morpholino-pyrrole ethylamine derivative. Key steps include:

- Coupling : Use of coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in acetonitrile/water mixtures at room temperature for 72 hours to ensure amine-sulfonyl bond formation .

- Solvent Selection : Dimethylformamide (DMF) or dichloromethane (DCM) for polar intermediates, with strict temperature control (0–25°C) to avoid side reactions .

- Purification : Crystallization from methanol-water (4:1) or column chromatography with silica gel to achieve >95% purity .

Q. How are spectroscopic techniques (NMR, IR) applied to confirm the structural integrity of this compound?

- Methodological Answer:

- 1H NMR : Signals for methoxy groups (δ 3.75–3.85 ppm), pyrrole protons (δ 6.20–6.50 ppm), and morpholine ring protons (δ 3.50–3.70 ppm) are critical for confirming substitution patterns .

- IR Spectroscopy : Peaks at 1150–1250 cm⁻¹ (sulfonamide S=O stretching) and 1600–1650 cm⁻¹ (pyrrole C=C) validate functional groups .

Q. What functional groups contribute to its reactivity, and how do they influence solubility?

- Methodological Answer:

- Methoxy Groups : Enhance solubility in polar aprotic solvents (e.g., DMSO) but reduce lipid solubility, impacting membrane permeability in biological assays .

- Morpholine and Pyrrole Rings : Participate in hydrogen bonding with biological targets (e.g., enzymes) and improve aqueous solubility at physiological pH .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer:

- Dose-Response Studies : Use randomized block designs with split plots to test activity across concentrations (e.g., 1 nM–100 µM) and cell lines .

- Control for Impurities : Employ HPLC with UV detection (λ = 254 nm) and reference standards (e.g., 4-chloro-3-methylphenol-d2) to rule out impurity interference .

- Replicate Conditions : Standardize assay buffers (e.g., PBS with 0.1% BSA) and incubation times to minimize variability .

Q. What structural analogs of this compound have distinct biological profiles, and how do their functional groups explain these differences?

- Methodological Answer:

- Pyrazole vs. Pyrrole Derivatives : Pyrazole-containing analogs (e.g., 4-Methyl-N-(1-(3-methyl-2-(1H-pyrazol-1-yl)phenyl)pentyl)benzenesulfonamide) show enhanced kinase inhibition due to stronger π-π stacking interactions .

- Fluorinated Analogs : Substitution with fluorine (e.g., 2,6-difluoro-3,5-dimethoxyaniline derivatives) increases metabolic stability by blocking cytochrome P450 oxidation .

Q. What methodologies are recommended for analyzing degradation products or impurities in bulk samples?

- Methodological Answer:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients to separate degradation products. Monitor [M+H]+ ions for sulfonamide fragments (m/z 150–300) .

- SPE Cleanup : Oasis HLB cartridges preconditioned with methanol remove matrix interferences from biological or environmental samples .

Q. How can computational modeling predict the environmental fate or toxicity of this compound?

- Methodological Answer:

- QSAR Models : Use logP values (predicted ~2.8) and topological polar surface area (TPSA ~95 Ų) to estimate bioaccumulation potential and blood-brain barrier penetration .

- Molecular Dynamics Simulations : Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma half-life and tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.